molecular formula C21H24FN3Na2O6S B12407538 N-Desmethyl Rosuvastatin-d6 (disodium)

N-Desmethyl Rosuvastatin-d6 (disodium)

Cat. No.: B12407538
M. Wt: 517.5 g/mol
InChI Key: JAKXTPXGILQLFV-CYRYMFARSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Rosuvastatin-d6 (disodium) is a deuterium-labeled derivative of N-Desmethyl Rosuvastatin disodium. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of N-Desmethyl Rosuvastatin in various biological matrices. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Rosuvastatin-d6 (disodium) involves the deuteration of N-Desmethyl Rosuvastatin. The process typically includes the following steps:

Industrial Production Methods: Industrial production of N-Desmethyl Rosuvastatin-d6 (disodium) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Rosuvastatin-d6 (disodium) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

N-Desmethyl Rosuvastatin-d6 (disodium) has several scientific research applications:

    Pharmacokinetic Studies: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying N-Desmethyl Rosuvastatin in biological samples.

    Metabolic Studies: Helps in studying the metabolic pathways and biotransformation of N-Desmethyl Rosuvastatin.

    Drug Development: Assists in the development and optimization of new drugs by providing accurate pharmacokinetic data.

    Biomedical Research: Used in research related to cardiovascular diseases and cholesterol metabolism

Mechanism of Action

N-Desmethyl Rosuvastatin-d6 (disodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Uniqueness: N-Desmethyl Rosuvastatin-d6 (disodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and biomedical research .

Properties

Molecular Formula

C21H24FN3Na2O6S

Molecular Weight

517.5 g/mol

IUPAC Name

disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m1../s1/i1D3,2D3;;

InChI Key

JAKXTPXGILQLFV-CYRYMFARSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+]

Origin of Product

United States

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